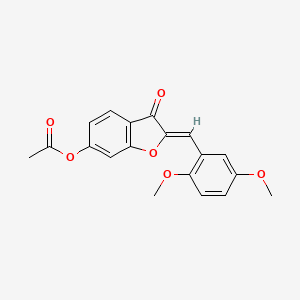
N-(sec-butil)-3-metil-1,2,4-tiadiazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a sec-butyl group, a methyl group, and a carboxamide group attached to the thiadiazole ring
Aplicaciones Científicas De Investigación
N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of sec-butylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond.
Industrial Production Methods
On an industrial scale, the production of N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiadiazole ring or the sec-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazoles depending on the reagents used.
Mecanismo De Acción
The mechanism of action of N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxylate
- N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-thiol
- N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-sulfonamide
Uniqueness
N-(sec-butyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its sec-butyl group and carboxamide functionality differentiate it from other thiadiazole derivatives, potentially leading to unique reactivity and applications.
Propiedades
IUPAC Name |
N-butan-2-yl-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-4-5(2)9-7(12)8-10-6(3)11-13-8/h5H,4H2,1-3H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQNYXNTXJHFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=NC(=NS1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2453057.png)



![N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2453063.png)

![ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2453066.png)
![Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2453067.png)


![5-Azaspiro[3.4]octane hemioxalate](/img/structure/B2453072.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2453077.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2453078.png)
